3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
Overview
Description
- UNC2170 maleate is the maleate salt form of UNC2170, a selective inhibitor for the methyl-lysine binding protein 53BP1.
- 53BP1 plays a central role in DNA Damage Repair (DDR) pathways and is recruited to sites of double-strand breaks (DSB) .
- The compound’s chemical structure consists of a methyl-lysine binding motif.
Scientific Research Applications
- UNC2170 maleate’s applications span various fields:
Chemistry: Studying protein-ligand interactions and methyl-lysine recognition.
Biology: Investigating DDR mechanisms and cellular responses to DNA damage.
Medicine: Potential therapeutic implications for cancer treatment.
Industry: Developing targeted therapies or diagnostic tools.
Mechanism of Action
Safety and Hazards
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for UNC2170 maleate are not readily available in the literature.
- industrial production methods likely involve chemical synthesis and purification steps.
Chemical Reactions Analysis
- UNC2170 maleate is involved in interactions with 53BP1, a Kme binding protein.
- It selectively inhibits 53BP1 with an IC50 of 29 µM and Kd of 22 µM .
- The compound may undergo binding and dissociation reactions with 53BP1, affecting DDR pathways.
Comparison with Similar Compounds
- UNC2170 maleate stands out due to its high selectivity for 53BP1 (at least 17-fold compared to other Kme reader proteins).
- Similar compounds may include other methyl-lysine inhibitors or DDR-related molecules.
Properties
IUPAC Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAATDGMINWXPJ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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